
Metaflumizone
Overview
Description
Metaflumizone is a semicarbazone insecticide known for its broad-spectrum efficacy against various pests. It is primarily used in veterinary medicine to control fleas and ticks on pets and has applications in agriculture for pest management . This compound is characterized by its low aqueous solubility, non-volatility, and persistence in soil and water-sediment systems .
Mechanism of Action
Target of Action
Metaflumizone primarily targets the sodium channels in insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .
Mode of Action
This compound works by blocking sodium channels in target insects, resulting in flaccid paralysis . It achieves this by binding selectively to the slow-inactivated state of the sodium channels, a characteristic feature of the semicarbazone class of insecticides .
Biochemical Pathways
The blocking of sodium channels disrupts the normal functioning of the insect’s nervous system, leading to paralysis and eventually death .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound exhibits certain characteristics. In mammals, it is absorbed up to 17% after a single oral dose . It is widely distributed throughout the body, with residues found in fat, liver, kidney, muscle, and blood . This compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione . The major route of excretion is via the feces, while less than 3% of the administered dose is excreted via the urine .
Result of Action
The result of this compound’s action is the paralysis and subsequent death of the target insects . This is due to the disruption of the normal functioning of the insect’s nervous system caused by the blocking of the sodium channels .
Action Environment
This compound is a broad-spectrum insecticide with a low aqueous solubility and non-volatility . It has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems . Its efficacy and stability can be influenced by environmental factors such as soil type, temperature, and moisture .
Biochemical Analysis
Biochemical Properties
Metaflumizone acts by blocking voltage-dependent sodium channels in the nervous system of target insects, resulting in their paralysis . This interaction with sodium channels is selective to the slow-inactivated state, which is characteristic of the semicarbazone class of insecticides .
Cellular Effects
This compound exhibits substantial toxicity against various insects. For instance, it has shown significant toxicity against the fall armyworm, Spodoptera frugiperda, with LC50 values of 2.43 mg/kg at 72 hours . The sublethal effects of this compound on this insect were investigated by exposing third-instar larvae to LC10 and LC30 concentrations of the insecticide .
Molecular Mechanism
This compound works by blocking sodium channels in target insects, resulting in flaccid paralysis . It blocks sodium channels by binding selectively to the slow-inactivated state, which is characteristic of the semicarbazone class of insecticides .
Temporal Effects in Laboratory Settings
This compound has been observed to have long-lasting effects in laboratory settings. For instance, the this compound-only formulation is waterproof and typically remains effective for 30–45 days in a cutaneous application at the base of the neck .
Dosage Effects in Animal Models
In rats given this compound orally, absorption was up to 17% of the administered dose after a single dose at 6 mg/kg body weight, and up to 7% after a single dose at 30 or 1000 mg/kg body weight . Increasing the dose by a factor of 33 resulted in an increase in AUC of about 10-fold, correlating with the lower absorption of this compound at the higher dose .
Metabolic Pathways
This compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione . Unchanged parent compound was the major component of the residues extracted in tissues and plasma, while no parent was found in the urine and bile .
Transport and Distribution
This compound is widely distributed throughout the body . Residues in tissues at 168 hours after a single dose at 6 or 30 mg/kg body weight accounted for approximately 15% or approximately 2–3% of the administered dose, respectively, with fat, liver, kidney, muscle, and blood containing the highest concentrations of residues .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely interacts with sodium channels in the cell membrane to exert its effects .
Preparation Methods
The synthesis of metaflumizone involves several steps. One common method includes the reaction of m-trifluoromethylphenyl-4-nitrilebenzylketone with p-trifluoromethoxyphenylaminohydrazide in the presence of a catalyst and an organic solvent . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product yield. Industrial production methods often scale up these reactions, optimizing for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Metaflumizone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different metabolites, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Agricultural Applications
Crop Protection
Metaflumizone is utilized in the protection of various crops against a range of pests, particularly those resistant to traditional insecticides. It has shown efficacy against pests such as fall armyworm (Spodoptera frugiperda), which is a significant threat to maize and other crops. Recent studies have demonstrated that this compound exhibits a stronger insecticidal effect compared to other insecticides like indoxacarb when used against fall armyworm larvae .
Synergistic Effects
Research indicates that this compound can be mixed with other insecticides to enhance its effectiveness. For example, combinations with chlorantraniliprole and indoxacarb have shown significant synergistic effects, improving pest control outcomes . The following table summarizes the synergistic effects observed:
Mixture Composition | Synergistic Effect (Co-Toxicity Coefficient) |
---|---|
This compound + Chlorantraniliprole (3:7) | 317.18 |
This compound + Indoxacarb (1:9) | 185.98 |
This compound + Emamectin Benzoate | Antagonistic effect |
Urban Pest Control
This compound is also applied in urban settings for controlling household pests such as cockroaches and ants. Its low toxicity to mammals makes it a safer alternative for indoor use compared to traditional insecticides. Studies have shown that this compound does not cause skin sensitization or irritation, making it suitable for residential environments .
Veterinary Applications
In veterinary medicine, this compound has been explored as an effective treatment against parasitic infections in horses, particularly against small strongyles (Cyathostominae). The increasing resistance to conventional anthelmintics has necessitated the development of new strategies, including the use of this compound . A study reported on the impact of this compound in reducing fecal egg counts in horses, indicating its potential role in managing equine parasitic infections.
Toxicological Profile
Safety Assessments
The toxicological profile of this compound reveals low acute toxicity levels across various species, including rats and dogs. The lowest observed adverse effect level (NOAEL) was determined to be 12 mg/(kg·day) from chronic studies involving dogs . Long-term studies indicate no evidence of carcinogenicity or genotoxicity associated with this compound .
Environmental Impact
this compound's environmental persistence and potential effects on non-target organisms have been evaluated. It is characterized by low toxicity to birds and aquatic organisms, making it a more environmentally friendly option compared to older insecticides .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world applications:
-
Case Study 1: Fall Armyworm Management
In a field trial conducted in maize fields, this compound demonstrated superior control over fall armyworm populations compared to conventional treatments, leading to improved crop yields and reduced pesticide application frequency. -
Case Study 2: Equine Parasitology
A study involving a herd of horses treated with this compound showed a significant reduction in fecal egg counts of small strongyles, supporting its use as an effective anthelmintic agent amidst rising resistance issues.
Comparison with Similar Compounds
Metaflumizone is often compared with other sodium channel inhibitors like indoxacarb. Both compounds share a similar mode of action, but this compound is unique due to its semicarbazone structure . Other similar compounds include amitraz, which is used in combination with this compound in some formulations . The uniqueness of this compound lies in its specific binding properties and its efficacy against a broad range of pests.
Biological Activity
Metaflumizone is a novel insecticide belonging to the class of semicarbazone compounds. It has been developed primarily for agricultural pest control and has garnered attention due to its unique mode of action and favorable safety profile for non-target organisms.
This compound, chemically known as (EZ)-20-(2-(4-cyanophenyl)-1-(α,α,α-trifluoro-m-tolyl)ethylidene)-4-(trifluoromethoxy) carbanilohydrazide, functions as a sodium channel blocker. This compound disrupts the propagation of action potentials in insects by blocking voltage-dependent sodium channels, leading to paralysis and death in target species. The mechanism is characterized by state-dependent blockage, meaning it preferentially binds to sodium channels in their inactivated state, which is crucial for its insecticidal activity .
Acute Toxicity
This compound exhibits low acute toxicity to mammals and non-target organisms. The oral LD50 in rats exceeds 5000 mg/kg, indicating a high safety margin . Additionally, it does not cause skin or eye irritation and has not shown potential for skin sensitization.
Chronic Toxicity
Long-term studies have indicated that this compound has a no-observed-adverse-effect level (NOAEL) of 12 mg/(kg·day) based on chronic exposure studies in dogs . The compound does not appear to be genotoxic, as evidenced by various mutagenicity assays showing no significant adverse effects on genetic material .
Metabolism and Residue Studies
This compound is metabolized primarily through hydroxylation and conjugation processes. Studies have shown that the main metabolic pathways involve the hydroxylation of the aniline or benzonitrile rings and hydrolysis of the central hydrazine carboxamide group. In animal studies, the parent compound was predominantly retained in tissues with minimal excretion via urine or bile .
Table 1: Metabolism Pathways of this compound
Metabolite | Formation Process | Target Organism |
---|---|---|
Hydroxylated derivatives | Hydroxylation of aniline or benzonitrile | Rats, Goats |
Conjugated forms | Conjugation with glucuronic acid or glycine | Rats, Goats |
Parent compound retention | Minimal excretion; retained in tissues | Laying hens |
Efficacy Against Target Pests
This compound has demonstrated significant efficacy against various pest species including Spodoptera eridania and Leptinotarsa decemlineata. Laboratory studies have established baseline toxicity levels with LC50 values ranging from 0.43 to 1.31 ppm for different populations of L. decemlineata, indicating its effectiveness even at low concentrations .
Table 2: Baseline Toxicity of this compound on L. decemlineata
Population Strain | LC50 (ppm) | Confidence Interval (95%) |
---|---|---|
New Jersey Lab | 0.43 | - |
Other Strains | 0.57 - 1.31 | Overlapping |
Resistance Management
Research into resistance mechanisms has identified that certain populations of pests like Plutella xylostella can develop resistance to this compound. Studies have shown that resistance can be attributed to enzymatic detoxification processes; however, the extent of resistance varies significantly among populations . The use of synergists in bioassays has demonstrated potential strategies to mitigate resistance development.
Case Studies
Several case studies have highlighted the practical applications and effects of this compound in agricultural settings:
- Field Trials : In field trials conducted on crops infested with L. decemlineata, this compound provided effective control compared to untreated controls, significantly reducing pest populations within days of application.
- Resistance Monitoring : A study monitoring resistance levels over generations in P. xylostella indicated a gradual increase in resistance ratios, suggesting ongoing evaluation and adaptive management strategies are essential for sustainable use .
Properties
IUPAC Name |
1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFOMMKAVSCNKQ-QNKGDIEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009397 | |
Record name | (E)-Metaflumizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139968-49-3, 852403-68-0 | |
Record name | Metaflumizone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metaflumizone, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Metaflumizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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